molecular formula C42H46N2O5 B1401419 (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) CAS No. 279675-92-2

(1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate)

Cat. No. B1401419
CAS RN: 279675-92-2
M. Wt: 658.8 g/mol
InChI Key: YEHGFVANALXATC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 807.5±75.0 °C and its density is predicted to be 1.130±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

The compound (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) and its derivatives have been extensively studied in the realm of synthetic chemistry and pharmaceuticals. Research has demonstrated the versatility of oxadiazole moieties, highlighting their incorporation in the synthesis of compounds with significant anti-inflammatory and antihepatotoxic activities. For instance, various oxadiazole derivatives have shown considerable anti-inflammatory effects, with some compounds exhibiting activities comparable to well-known pharmaceuticals such as ketoprofen and Indometacin in in vivo models (Girgis & Ellithey, 2006). Additionally, certain derivatives have been identified as having potential antihepatotoxic properties against chemically induced hepatotoxicity in animal models, further emphasizing the therapeutic potential of this chemical structure (Ahmed, Habibullah, & Shamshir Khan, 2011).

Antiparasitic and Antimicrobial Properties

Studies have also delved into the antiparasitic and antimicrobial applications of oxadiazole derivatives. Certain compounds have shown potent inhibitory effects against specific parasites, showcasing their potential as promising drug leads for the treatment of diseases like schistosomiasis. These compounds inhibit crucial parasite enzymes and have demonstrated the ability to significantly reduce worm burdens and associated pathologies in infected animal models, marking them as noteworthy candidates for further drug development (Sayed et al., 2008). Additionally, the antimicrobial activities of these derivatives have been highlighted, with certain compounds outperforming established drugs in combating specific infections, underlining their potential in addressing drug-resistant microbial strains (Tidwell et al., 1993).

Neuropharmacological Applications

Furthermore, the neuropharmacological potential of oxadiazole derivatives has been explored. Research has indicated that these compounds possess promising anticonvulsant activities, with some showing protection against chemically induced seizures in animal models. This suggests their applicability in the treatment of neurological disorders such as epilepsy. The mechanism of action is believed to involve the modulation of specific neurotransmitter systems, including GABAergic pathways, highlighting a potential route for therapeutic intervention (Lankau et al., 2007).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases, which are crucial for metabolic processes. The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, which facilitate the binding of the compound to the active sites of these enzymes .

Cellular Effects

The effects of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered metabolic flux .

Dosage Effects in Animal Models

The effects of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic beyond a certain dosage .

Metabolic Pathways

(1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins such as albumin can facilitate its transport in the bloodstream, influencing its localization and accumulation in various tissues .

Subcellular Localization

The subcellular localization of (1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene) bis(4-heptylbenzoate) is critical for its activity and function. This compound is often directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications, such as phosphorylation and glycosylation, play a role in directing the compound to these compartments, thereby influencing its activity and function .

properties

IUPAC Name

[4-[5-[4-(4-heptylbenzoyl)oxyphenyl]-1,3,4-oxadiazol-2-yl]phenyl] 4-heptylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H46N2O5/c1-3-5-7-9-11-13-31-15-19-35(20-16-31)41(45)47-37-27-23-33(24-28-37)39-43-44-40(49-39)34-25-29-38(30-26-34)48-42(46)36-21-17-32(18-22-36)14-12-10-8-6-4-2/h15-30H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHGFVANALXATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743587
Record name (1,3,4-Oxadiazole-2,5-diyl)di(4,1-phenylene) bis(4-heptylbenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

279675-92-2
Record name (1,3,4-Oxadiazole-2,5-diyl)di(4,1-phenylene) bis(4-heptylbenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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